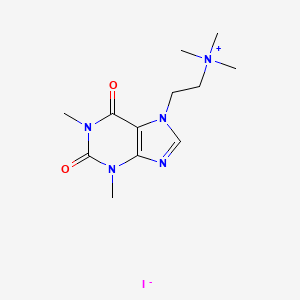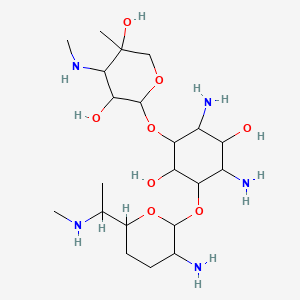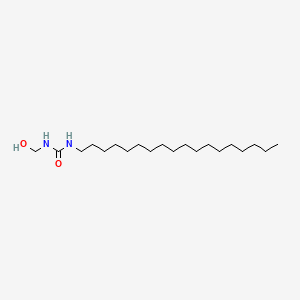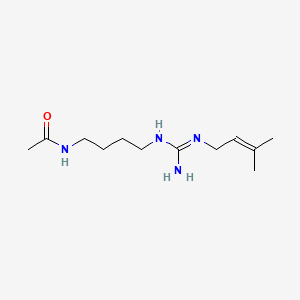
Acetamide, N-acetyl-N-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-acetyl-N-nitroso-: is an organic compound with the molecular formula C4H6N2O3 and a molar mass of 130.1 g/mol It is a derivative of acetamide, characterized by the presence of both acetyl and nitroso functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-acetyl-N-nitroso- typically involves the reaction of acetamide with nitrosating agents under controlled conditions. One common method is the reaction of acetamide with nitrous acid (HNO2) in an acidic medium. The reaction proceeds as follows:
CH3CONH2+HNO2→CH3CON(NO)H+H2O
Industrial Production Methods: Industrial production of Acetamide, N-acetyl-N-nitroso- may involve large-scale nitrosation processes, where acetamide is treated with nitrosating agents in reactors designed to handle the specific reaction conditions required for optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-acetyl-N-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroacetamide.
Reduction: Formation of N-acetylamine.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Acetamide, N-acetyl-N-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitroso groups into molecules.
Biology: Studied for its potential effects on biological systems, including its role as a mutagenic agent.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, N-acetyl-N-nitroso- involves its interaction with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to alterations in their structure and function. This interaction can result in mutagenic and cytotoxic effects, making it a compound of interest in cancer research .
Comparison with Similar Compounds
Acetamide: Lacks the nitroso group, making it less reactive in certain chemical reactions.
N-nitroso-N-methylurea: Another nitroso compound with different reactivity and applications.
N-nitrosodimethylamine: Known for its potent carcinogenic properties.
Uniqueness: Acetamide, N-acetyl-N-nitroso- is unique due to the presence of both acetyl and nitroso groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological molecules makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
61886-92-8 |
|---|---|
Molecular Formula |
C4H6N2O3 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
N-acetyl-N-nitrosoacetamide |
InChI |
InChI=1S/C4H6N2O3/c1-3(7)6(5-9)4(2)8/h1-2H3 |
InChI Key |
JYYJFTGASWSUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C(=O)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate](/img/structure/B15345772.png)
-, (T-4)-](/img/structure/B15345775.png)








